6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one
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Overview
Description
6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the chromenone core. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chromenone core may also contribute to its biological activity by interacting with enzymes or other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- **6-[4-(3-chlorophenyl)piperazin-1-yl]nicotinonitrile .
Uniqueness
6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is unique due to its combination of a piperazine ring, a chromenone core, and a chlorophenyl group. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications .
Biological Activity
The compound 6-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic molecule belonging to the class of furochromenes. This compound features a piperazine ring, which is substituted with a chlorophenyl group, suggesting potential biological activities, particularly in pharmacology. Given its structural characteristics, it is hypothesized that this compound may exhibit diverse pharmacological properties, including antitumor and neuropharmacological activities.
Chemical Structure
The molecular formula of the compound is C27H32ClN5O2 with a molecular weight of approximately 494.0 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H32ClN5O2 |
Molecular Weight | 494.0 g/mol |
CAS Number | 1326935-01-6 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of various derivatives related to this compound. For example, derivatives incorporating piperazine moieties have shown significant activity against breast cancer (MCF-7) and leukemic (K562) cell lines. The IC50 values for these compounds ranged from 5.18 µM to 20.2 µM , indicating promising efficacy in inhibiting cancer cell proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-morpholine derivative | MCF-7 | 5.18 |
Amidrazone derivative | K562 | 9.91 |
Piperazine derivative | MCF-7 | 20.2 |
These findings suggest that modifications in the piperazine structure can significantly enhance the antitumor activity of the compounds.
Neuropharmacological Activity
The compound's potential as a neuropharmacological agent has also been explored, particularly its interaction with serotonin receptors (5-HT). Some derivatives have demonstrated effective binding affinities, with Ki values as low as 0.57 nM , indicating strong receptor interaction, comparable to established drugs like 8-OH-DPAT .
The biological activity of the compound is likely mediated through multiple mechanisms:
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumor growth and metastasis.
- Receptor Modulation : The interaction with serotonin receptors suggests potential applications in treating mood disorders and anxiety.
- Antioxidant Properties : Some studies indicate that similar compounds possess antioxidant activities, which could contribute to their therapeutic effects.
Study on Antitumor Activity
In a recent study published in Pharmaceuticals, researchers synthesized a series of derivatives based on the coumarin structure and evaluated their antitumor activity against various cancer cell lines. Among these, the derivative containing the piperazine moiety showed significant inhibition rates against MCF-7 and K562 cells, reinforcing the importance of structural modifications for enhanced efficacy .
Neuropharmacological Evaluation
Another study focused on evaluating the neuropharmacological effects of piperazine derivatives on serotonin receptors. The results indicated that certain modifications resulted in compounds with either agonistic or antagonistic properties towards these receptors, suggesting their potential use in psychiatric disorders .
Properties
Molecular Formula |
C24H25ClN2O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
6-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C24H25ClN2O4/c1-16-12-24(29)31-22-15-21(30-2)17(13-20(16)22)6-7-23(28)27-10-8-26(9-11-27)19-5-3-4-18(25)14-19/h3-5,12-15H,6-11H2,1-2H3 |
InChI Key |
OJQUTNYTBRJFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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